
3-Methoxy-4-methyl-2-oxo-2H-chromen-7-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-アセトキシ-3-メトキシ-4-メチル-2-オキソ-2H-クロメンは、クマリンの誘導体であり、クマリンは多様な生物活性で知られる化合物群です。 クマリンはベンゾピロン誘導体であり、抗凝固剤、抗炎症剤、抗菌剤などの薬効について広く研究されています 。7-アセトキシ-3-メトキシ-4-メチル-2-オキソ-2H-クロメンの特定の構造には、3位にメトキシ基、4位にメチル基、7位に酢酸エステルが組み込まれており、これにより独特の化学的および生物学的特性が生じている可能性があります。
2. 製法
合成経路と反応条件
7-アセトキシ-3-メトキシ-4-メチル-2-オキソ-2H-クロメンの合成は、一般的にピリジンなどの塩基の存在下、7-ヒドロキシ-4-メチルクマリンを無水酢酸でエステル化する反応によって行われます 。 反応は還流条件下で行われ、生成物はエタノールからの再結晶によって精製されます .
工業生産方法
この化合物の工業生産方法は、同様のエステル化反応をより大規模に行う場合があります。連続フローリアクターや自動化システムの使用により、生産プロセスの効率と収率が向上する可能性があります。 さらに、環境に優しい溶媒や触媒を使用するグリーンケミストリーのアプローチを採用して、環境への影響を最小限に抑えることができます .
3. 化学反応解析
反応の種類
7-アセトキシ-3-メトキシ-4-メチル-2-オキソ-2H-クロメンは、さまざまな化学反応を起こす可能性があります。これには以下が含まれます。
酸化: この化合物は、対応するキノンまたは他の酸化誘導体へと酸化される可能性があります。
還元: 還元反応は、カルボニル基をヒドロキシル基に変換して、アルコール誘導体を形成できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。
形成される主な生成物
酸化: キノンおよびその他の酸化誘導体。
還元: アルコール誘導体。
4. 科学研究への応用
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用と抗酸化作用について調査されています.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-methyl-2-oxo-2H-chromen-7-yl acetate typically involves the esterification of 7-hydroxy-4-methylcoumarin with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact .
化学反応の分析
Types of Reactions
3-Methoxy-4-methyl-2-oxo-2H-chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming alcohol derivatives.
Substitution: The methoxy and acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
作用機序
7-アセトキシ-3-メトキシ-4-メチル-2-オキソ-2H-クロメンの生物活性は、主にさまざまな分子標的や経路との相互作用能力に起因しています。
類似化合物との比較
類似化合物
4-メチル-7-ヒドロキシクマリン: 7-アセトキシ-3-メトキシ-4-メチル-2-オキソ-2H-クロメンの合成における前駆体.
7-ヒドロキシ-4-メチルクマリン: 抗菌作用と抗酸化作用で知られています.
3-メトキシ-4-メチルクマリン: 構造は似ていますが、酢酸基がありません.
独自性
7-アセトキシ-3-メトキシ-4-メチル-2-オキソ-2H-クロメンは、メトキシ基と酢酸基の両方が存在するため、他のクマリン誘導体と比較して、溶解性、安定性、生物活性が向上している可能性があります .
特性
分子式 |
C13H12O5 |
|---|---|
分子量 |
248.23 g/mol |
IUPAC名 |
(3-methoxy-4-methyl-2-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C13H12O5/c1-7-10-5-4-9(17-8(2)14)6-11(10)18-13(15)12(7)16-3/h4-6H,1-3H3 |
InChIキー |
JOQIUUCVJLQLNV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



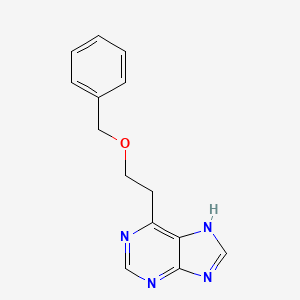
![4-(3-Hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11865400.png)


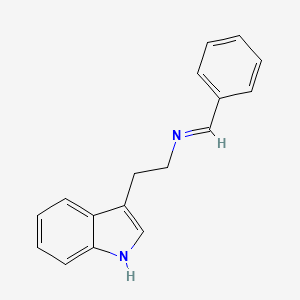

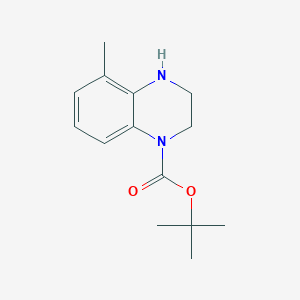

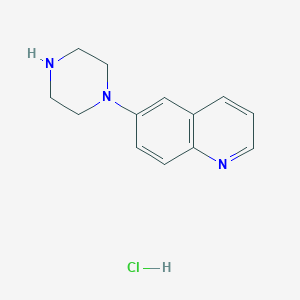
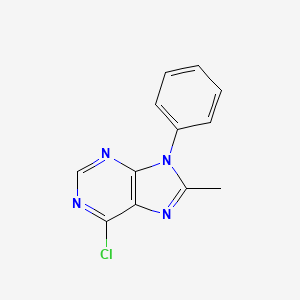

![2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B11865457.png)

